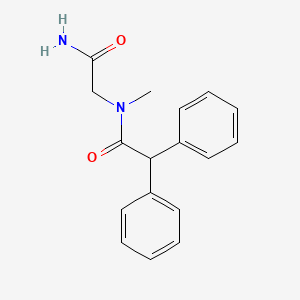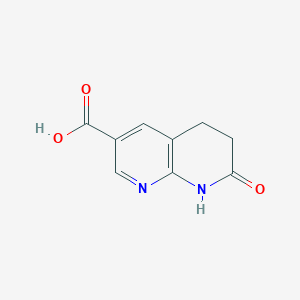![molecular formula C17H22N4O4 B2870854 methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate CAS No. 941962-48-7](/img/structure/B2870854.png)
methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a fascinating compound with diverse applications in various scientific fields. The compound, belonging to the class of carbamates, incorporates a benzimidazole moiety and a morpholine ring, contributing to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be accomplished through a series of organic reactions:
Formation of Intermediate: Begin with the preparation of 1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazole, which involves the reaction of benzimidazole with morpholinoacetic acid under specific conditions.
Carbamoylation: The intermediate is then subjected to a carbamoylation reaction using methyl isocyanate to form the final product. This step is often conducted under mild conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves optimization of reaction parameters to ensure cost-effectiveness and scalability. Catalysts and solvents are chosen to enhance reaction rates and minimize by-products. The industrial methods focus on maintaining a balance between efficiency and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzimidazole moiety, forming various oxidized derivatives.
Reduction: The compound can be reduced at the carbamate group, yielding secondary amines.
Substitution: Nucleophilic substitution reactions are feasible, especially at the benzimidazole ring and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as alkyl halides or amines can be used, typically under basic or neutral conditions.
Major Products Formed
The major products from these reactions vary based on the type of reaction. Oxidation usually produces hydroxylated derivatives, reduction yields amines, and substitution reactions form various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound is utilized as a probe to study enzymatic activities and as a ligand in receptor binding assays. Its structural features allow for specific interactions with biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound finds use in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials and formulations.
Mecanismo De Acción
The mechanism of action of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to nucleic acids and proteins, influencing their functions. The carbamate group can form covalent bonds with active site residues of enzymes, thereby modulating their activities. Pathways involved include inhibition of enzyme activity, alteration of signal transduction, and interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: Shares the carbamate functional group but lacks the benzimidazole and morpholine moieties.
1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazole: Lacks the carbamate group.
Benzimidazole derivatives: Vary in their substituents, providing different chemical and biological properties.
Highlighting Uniqueness
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate is unique due to the combined presence of the benzimidazole ring, morpholine group, and carbamate functionality. This combination imparts distinct reactivity and biological activity, differentiating it from simpler carbamates and other benzimidazole derivatives. The compound's multifaceted applications and robust chemical properties make it a valuable entity in scientific research and industry.
Propiedades
IUPAC Name |
methyl N-methyl-N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19(17(23)24-2)11-15-18-13-5-3-4-6-14(13)21(15)12-16(22)20-7-9-25-10-8-20/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXOBACRLXCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride](/img/structure/B2870771.png)
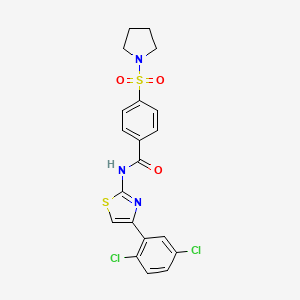
![Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2870774.png)
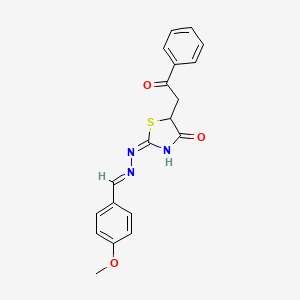
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2870777.png)
![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)
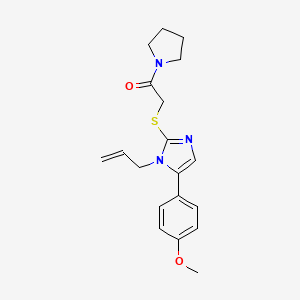
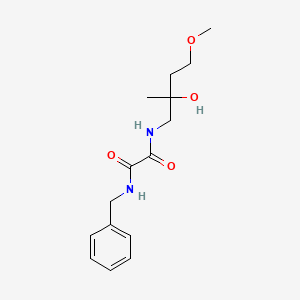
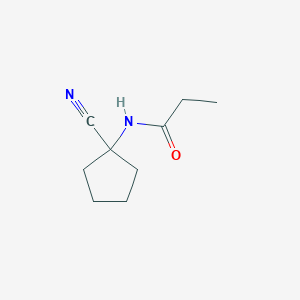
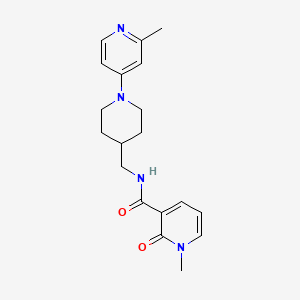
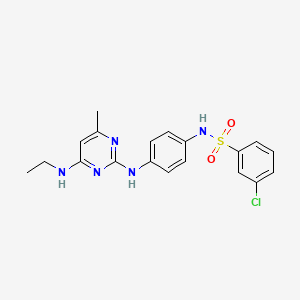
![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)
